molecular formula C20H20N4O3S B3012801 (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone CAS No. 897476-05-0

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone

Cat. No.: B3012801
CAS No.: 897476-05-0
M. Wt: 396.47
InChI Key: YCLRNWOCPFQJKU-UHFFFAOYSA-N
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Description

This compound features a piperazine core linked to a 4-nitrophenyl methanone group and a 4-ethyl-substituted benzothiazole ring. The ethyl group on the benzothiazole ring contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-2-14-4-3-5-17-18(14)21-20(28-17)23-12-10-22(11-13-23)19(25)15-6-8-16(9-7-15)24(26)27/h3-9H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCLRNWOCPFQJKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole ring, followed by the introduction of the piperazine ring and the nitrophenyl group. Common reagents used in these reactions include ethylamine, thionyl chloride, and piperazine. The reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenated compounds for substitution reactions. Reaction conditions vary but often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce a variety of oxidized products .

Scientific Research Applications

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating molecular interactions and cellular processes.

    Medicine: It has potential as a lead compound for developing new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Key Substituents Melting Point (°C) Yield (%) Key Analytical Data (MS/NMR) Source
(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone (Target) 4-Nitrophenyl, 4-ethylbenzothiazole Not reported Not reported Not provided N/A
(4-(3-Methoxy-4-nitrophenyl)piperazin-1-yl)(phenyl)methanone (12) 3-Methoxy-4-nitrophenyl 185–187 Not reported IR, $ ^1H $/$ ^{13}C $ NMR confirmed
(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea) 4-Methoxyphenylsulfonyl, imidazothiazole 232–234 86 MS: m/z 483 [M+H]+
(4-(1-(3-Methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone (22) Thiophene, azetidine 103–170 40 HRMS: m/z 475.1411 [M+Na]+
2-Azido-1-(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone (3) Azide, benzothiazole 169.7 Not reported EI-MS: m/z 339.00 [M+]
(4-(4-Nitrophenyl)piperazin-1-yl)(thiophen-2-yl)methanone Thiophene, 4-nitrophenyl Not reported Not reported Molecular weight: 317.368
Key Observations:

Substituent Effects on Melting Points :

  • Nitro-containing derivatives (e.g., compound 12) exhibit higher melting points (185–187°C) compared to azide or thiophene analogs (e.g., compound 3: 169.7°C), likely due to enhanced crystallinity from nitro groups .
  • Sulfonyl-containing compounds (e.g., 9ea) show even higher thermal stability (232–234°C), attributed to strong intermolecular interactions via sulfonyl groups .

Synthetic Efficiency: Yields for sulfonylpiperazine derivatives (e.g., 9ea: 86%) are notably higher than those for azetidine-thiazole hybrids (e.g., 22: 40%), reflecting differences in reaction complexity .

Spectroscopic Confirmation :

  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) data consistently validate structural integrity across analogs. For example, compound 9ea displays a molecular ion peak at m/z 483 [M+H]+, aligning with its molecular formula .

Biological Activity

The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-nitrophenyl)methanone is a complex organic molecule that integrates various functional groups, suggesting significant potential for diverse biological interactions. This article reviews its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant studies and data.

Structural Overview

The molecular formula of the compound is C23H28N4O3SC_{23}H_{28}N_{4}O_{3}S with a molecular weight of 504.7 g/mol. The structure includes a piperazine ring, a thiazole moiety, and a nitrophenyl group, which are critical for its biological activity.

Property Value
Molecular FormulaC23H28N4O3SC_{23}H_{28}N_{4}O_{3}S
Molecular Weight504.7 g/mol
CAS Number922650-77-9

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. Studies indicate that compounds similar to this compound exhibit activity against various bacterial strains. For instance, derivatives with thiazole rings have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Case Study: Antimicrobial Efficacy

A study on related thiazole compounds demonstrated inhibition zones ranging from 10 to 25 mm against common pathogens, indicating significant antibacterial activity. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound's structure suggests potential anticancer properties, particularly due to the presence of the piperazine and thiazole groups. Research has shown that piperazine derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Anticancer Effects

In vitro studies revealed that this compound significantly reduced cell viability in various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, demonstrating potency comparable to established chemotherapeutics .

The biological activity of this compound is likely linked to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
  • Cell Cycle Arrest : The compound may induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.

Predictive Models

Predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest that this compound may exhibit a broad spectrum of biological activities based on its structural features. The model indicates potential activities against various targets including:

  • Antimicrobial agents
  • Anticancer drugs
  • Enzyme inhibitors

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